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molecular formula C11H15N B2411686 4-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 22494-02-6

4-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2411686
M. Wt: 161.248
InChI Key: VWGKOUAMOLNBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448405B1

Procedure details

This compound was prepared from 1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-4-hydroxy-4-propylquinoline (550 mg, 1.89 mmol) in the manner previously described for 4-ethyl-1,2,3,4-tetrahydroquinoline (EXAMPLE 345), affording 229 mg (66%) of the desired tetrahydroquinoline as a yellow oil (Rf 0.10, hexanes/EtOAc, 2:1). Data for (R/S)-1,2,3,4-tetrahydro-4-propylquinoline: 1H NMR (400 MHz, CDCl3) 7.07 (d, 1H, J=7.6, 5-H), 7.02 (ddd, 1H, J=7.9, 7.9, 1.1, 7-H), 6.77 (dd, 1H, J=7.5, 7.4, 6-H), 6.67 (d, 1H, J=7.9, 8-H), 6.25 (br s, 1H, NH), 3.37 (ddd, 1H, J=11.5, 11.5, 3.5, 2-H), 3.30 (m, 1H, 2-H), 2.78 (dddd, 1H, J=10.0, 5.0, 5.0, 5.0, 4-H), 1.99 and 1.84 (2×m, 2×1H, 3-H), 1.68 (m, 1H, CH2CH2CH3), 1.47 (m, 3H, CH2CH2CH3), 0.95 (t, 3H, J=7.3, CH3).
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-4-hydroxy-4-propylquinoline
Quantity
550 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11](O)([CH2:18][CH2:19][CH3:20])[CH2:10][CH2:9]1)=O)(C)(C)C.C(C1C2C(=CC=CC=2)NCC1)C>>[CH2:18]([CH:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:8][CH2:9][CH2:10]1)[CH2:19][CH3:20]

Inputs

Step One
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-4-hydroxy-4-propylquinoline
Quantity
550 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C2=CC=CC=C12)(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CCNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CCNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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